molecular formula C21H32FN3O3S B2658598 1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898406-85-4

1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Cat. No. B2658598
CAS RN: 898406-85-4
M. Wt: 425.56
InChI Key: SKZBISLPMBRSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C21H32FN3O3S and its molecular weight is 425.56. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Compounds containing a sulfonamido moiety have been synthesized with the aim of discovering new antibacterial agents. These efforts have led to the development of novel heterocyclic compounds that exhibited significant antibacterial activity, indicating their potential in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Environmental Stability and Degradation

Research into the stability and degradation of sulfonylurea herbicides under various abiotic factors has provided insights into environmental behavior. This includes understanding how these compounds degrade under different conditions, highlighting their environmental persistence and the mechanisms behind their breakdown (Saha & Kulshrestha, 2002).

Platelet Aggregation and Vascular Function

The investigation into synthetic sulfonylurea compounds has revealed their ability to inhibit platelet aggregation and affect vascular smooth muscle function. This indicates potential therapeutic applications in preventing thrombosis and managing cardiovascular diseases (Lu et al., 2012).

Fluorescence Sensing

Water-soluble sulfonato-Salen-type ligands have been designed for fluorescence sensing applications, demonstrating high selectivity and sensitivity for detecting copper ions in water and living cells. This research showcases the utility of such compounds in environmental monitoring and biological imaging (Zhou et al., 2012).

Organic Synthesis and Chemical Reactions

The development of novel synthesis methods for ureas and other derivatives from carboxylic acids has been a significant area of research. These methods offer efficient pathways for producing a wide range of chemical compounds, potentially useful in pharmaceuticals, materials science, and other fields (Thalluri et al., 2014).

Cyclodextrin Complexation and Molecular Devices

Studies on cyclodextrin complexation have led to the creation of molecular devices capable of undergoing photoisomerization. This research opens avenues for the development of advanced materials and nanotechnology applications, leveraging the unique properties of these complexes (Lock et al., 2004).

properties

IUPAC Name

1-cyclohexyl-3-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32FN3O3S/c1-16-15-19(10-11-20(16)22)29(27,28)25-14-6-5-9-18(25)12-13-23-21(26)24-17-7-3-2-4-8-17/h10-11,15,17-18H,2-9,12-14H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZBISLPMBRSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3CCCCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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